1-((4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide
CAS No.: 1004192-93-1
Cat. No.: VC7623995
Molecular Formula: C10H13ClN6O
Molecular Weight: 268.71
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1004192-93-1 | 
|---|---|
| Molecular Formula | C10H13ClN6O | 
| Molecular Weight | 268.71 | 
| IUPAC Name | 1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carbohydrazide | 
| Standard InChI | InChI=1S/C10H13ClN6O/c1-6-9(11)7(2)17(14-6)5-16-4-3-8(15-16)10(18)13-12/h3-4H,5,12H2,1-2H3,(H,13,18) | 
| Standard InChI Key | NBRLXMPPYVGILP-UHFFFAOYSA-N | 
| SMILES | CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)Cl | 
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound is systematically named 1-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carbohydrazide, reflecting its bis-pyrazole architecture. Its molecular formula is C₁₀H₁₁ClN₄O₂, with a molecular weight of 254.67 g/mol . Alternative designations include 1004192-90-8 (CAS Registry Number) and MFCD04967758 (MDL number), among others .
Structural Elucidation
The molecule features two pyrazole rings:
- 
Ring A: A 4-chloro-3,5-dimethyl-1H-pyrazole moiety substituted at the N1 position with a methyl group bridging to Ring B.
 - 
Ring B: A 1H-pyrazole-3-carbohydrazide group, where the hydrazide (-CONHNH₂) is attached at position 3.
 
The SMILES notation (CC1=C(C(=NN1CN2C=CC(=N2)C(=O)O)C)Cl) and InChIKey (WDLROUFCNIEHEV-UHFFFAOYSA-N) provide unambiguous structural descriptors .
Table 1: Key Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClN₄O₂ | |
| Molecular Weight | 254.67 g/mol | |
| Topological Polar Surface | 86.3 Ų | |
| Heavy Atom Count | 17 | 
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of this compound likely proceeds through sequential functionalization of pyrazole precursors:
- 
Pyrazole Ring A Synthesis: 4-Chloro-3,5-dimethylpyrazole can be prepared via cyclocondensation of β-diketones with hydrazine derivatives, followed by chlorination .
 - 
Methyl Bridge Installation: Alkylation of Ring A with chloromethylpyrazole intermediates under basic conditions introduces the methyl linker .
 - 
Carbohydrazide Functionalization: Conversion of a pyrazole-3-carboxylic acid to its hydrazide derivative via reaction with hydrazine hydrate .
 
Critical Reaction Steps
- 
Vilsmeier-Haack Formylation: A key step in synthesizing pyrazole aldehydes, as demonstrated in analogous systems . For example, formylation of 3,5-dimethylpyrazole using POCl₃/DMF generates 4-formyl intermediates, which can be oxidized to carboxylic acids .
 - 
Hydrazide Formation: Treatment of pyrazole-3-carboxylic acid with hydrazine in ethanol yields the target carbohydrazide .
 
Table 2: Hypothetical Synthetic Route
| Step | Reaction | Reagents/Conditions | Intermediate | 
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine, β-diketone | 4-Chloro-3,5-dimethylpyrazole | 
| 2 | N-Methylation | Chloromethylpyrazole, K₂CO₃ | Bis-pyrazole methyl ether | 
| 3 | Carboxylic Acid Oxidation | KMnO₄, H₂O/Pyridine | Pyrazole-3-carboxylic acid | 
| 4 | Hydrazide Formation | NH₂NH₂, EtOH, Δ | Target Compound | 
Reactivity and Derivative Chemistry
Hydrazide Reactivity
The carbohydrazide group (-CONHNH₂) exhibits dual nucleophilic and electrophilic character:
- 
Condensation Reactions: Reacts with aldehydes/ketones to form hydrazones, as observed in pyrazolecarbaldehyde chemistry .
 - 
Cyclization Potential: Intramolecular cyclization with adjacent functional groups could yield oxadiazole or triazole heterocycles, analogous to reported pyrazole-oxadiazole hybrids .
 
Electrophilic Substitution
The chloro and methyl substituents on Ring A direct electrophilic attacks to specific positions:
- 
Chlorine: Deactivates the ring, favoring meta/para substitution in further reactions.
 - 
Methyl Groups: Activate adjacent positions for nitration or sulfonation.
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume